molecular formula C22H36N2O5S B12401755 Tirofiban-d9

Tirofiban-d9

货号: B12401755
分子量: 449.7 g/mol
InChI 键: COKMIXFXJJXBQG-WVBHPKOCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tirofiban-d9 is a deuterium-labeled version of Tirofiban, a non-peptide selective glycoprotein IIb/IIIa receptor inhibitor. It is primarily used as a tracer in scientific research to study the pharmacokinetics and metabolic profiles of Tirofiban. Tirofiban itself is known for its ability to inhibit fibrinogen-dependent platelet aggregation, making it a valuable compound in the treatment of thrombotic cardiovascular events .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tirofiban-d9 involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Tirofiban molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the high purity and yield of the final product. The production is carried out under strict quality control measures to meet regulatory standards for pharmaceutical research .

化学反应分析

Types of Reactions: Tirofiban-d9, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Reduction: Involving the addition of hydrogen or the removal of oxygen.

    Substitution: Involving the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

科学研究应用

Tirofiban-d9 is widely used in scientific research for various applications, including:

作用机制

Tirofiban-d9 exerts its effects by inhibiting the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on the surface of platelets. This inhibition prevents platelet aggregation and thrombus formation, which are critical steps in the development of thrombotic cardiovascular events. The molecular targets involved include the glycoprotein IIb/IIIa receptor and the fibrinogen molecule. The pathways affected include the platelet activation and aggregation pathways .

相似化合物的比较

    Eptifibatide: Another glycoprotein IIb/IIIa receptor inhibitor with similar antiplatelet effects.

    Abciximab: A monoclonal antibody that inhibits the glycoprotein IIb/IIIa receptor.

Comparison:

    Tirofiban-d9: Unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies.

    Eptifibatide and Abciximab: While they share similar mechanisms of action, they differ in their molecular structures, pharmacokinetic profiles, and clinical applications. .

生物活性

Tirofiban-d9, a deuterated analog of Tirofiban, is a potent non-peptide antagonist of the glycoprotein IIb/IIIa receptor, primarily utilized in cardiovascular research. This compound offers unique advantages in pharmacokinetic studies due to its stable isotope labeling, allowing for precise tracking and analysis of its biological activity.

This compound functions as a reversible antagonist of the glycoprotein IIb/IIIa receptor on platelets. By blocking this receptor, it inhibits the binding of fibrinogen, which is crucial for platelet aggregation. This mechanism significantly reduces the risk of thrombus formation during acute coronary events, such as myocardial infarction and unstable angina.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is enhanced due to its deuterated structure. Deuteration can affect the metabolic stability and half-life of the drug, potentially leading to improved therapeutic outcomes. Studies indicate that Tirofiban achieves over 90% inhibition of platelet aggregation within 30 minutes following intravenous administration.

Efficacy in Clinical Settings

In clinical trials, Tirofiban has shown efficacy comparable to other glycoprotein IIb/IIIa inhibitors. For instance, in the TARGET trial, patients receiving Tirofiban demonstrated a composite endpoint occurrence (death, nonfatal myocardial infarction, and urgent target-vessel revascularization) of 7.6%, compared to 6% in those treated with Abciximab . This suggests that while effective, Tirofiban may carry a slightly higher risk for adverse events in certain patient populations.

Case Report: Thrombocytopenia

A notable case study highlighted severe thrombocytopenia following the reuse of Tirofiban in a patient undergoing percutaneous coronary intervention (PCI). The patient exhibited a dramatic drop in platelet count shortly after administration, leading to significant complications. This case underlines the importance of monitoring platelet counts and being aware of potential hypersensitivity reactions upon re-exposure to Tirofiban .

Key Observations from the Case Study:

  • Onset: Rapid onset of thrombocytopenia within minutes post-infusion.
  • Symptoms: Included chills, fever, and bleeding manifestations.
  • Management: Required cessation of Tirofiban and administration of immunosuppressants for recovery.

Comparative Analysis with Other Antagonists

The following table summarizes the characteristics and clinical applications of various glycoprotein IIb/IIIa inhibitors compared to this compound:

CompoundTypeMechanism of ActionClinical Use
TirofibanNon-peptideReversible antagonist of GP IIb/IIIaAcute coronary syndrome
EptifibatidePeptideInhibits GP IIb/IIIaAcute coronary syndrome
AbciximabMonoclonal AntibodyBlocks GP IIb/IIIaPercutaneous coronary intervention
VorapaxarSmall MoleculePAR-1 antagonistPrevention of thrombotic events

属性

分子式

C22H36N2O5S

分子量

449.7 g/mol

IUPAC 名称

(2S)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid

InChI

InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m0/s1/i1D3,2D2,3D2,16D2

InChI 键

COKMIXFXJJXBQG-WVBHPKOCSA-N

手性 SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O

规范 SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。